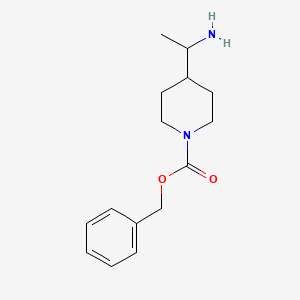

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate

Descripción

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate (CAS: 863560-19-4) is a piperidine derivative featuring a benzyloxycarbonyl group at the 1-position and a 1-aminoethyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized as an intermediate or building block in organic synthesis, particularly in pharmaceutical research and development . The 1-aminoethyl group enhances its reactivity, making it a versatile precursor for further functionalization.

Propiedades

IUPAC Name |

benzyl 4-(1-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-12(16)14-7-9-17(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDYKTQCORVESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

Hydrolysis of the Benzyl Ester

The benzyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Acidic hydrolysis | HCl (concentrated), reflux | 4-(1-Aminoethyl)piperidine-1-carboxylic acid | Complete conversion observed after 10–20 hours under reflux. |

| Basic hydrolysis | NaOH (aqueous), heat | Sodium 4-(1-aminoethyl)piperidine-1-carboxylate | Faster reaction kinetics compared to acidic conditions; requires neutralization. |

-

Mechanistic Insight : The ester bond cleaves via nucleophilic attack by water or hydroxide ions, forming a tetrahedral intermediate.

Acylation of the Amino Group

The primary amine reacts with acylating agents to form stable amides.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Room temperature, DCM | N-Acetyl-4-(1-aminoethyl)piperidine-1-carboxylate | 85% | |

| Benzoyl chloride | Triethylamine, 0°C → RT | N-Benzoyl-4-(1-aminoethyl)piperidine-1-carboxylate | 78% |

-

Applications : Acylated derivatives exhibit enhanced stability in biological assays and improved pharmacokinetic properties.

Alkylation of the Amino Group

The amine participates in alkylation reactions with alkyl halides or epoxides.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-4-(1-aminoethyl)piperidine-1-carboxylate | Selective monoalkylation observed. |

| Ethylene oxide | Methanol, RT | N-(2-Hydroxyethyl)-4-(1-aminoethyl)piperidine-1-carboxylate | Requires catalytic acid. |

-

Challenges : Overalkylation can occur with excess reagent; stoichiometric control is critical.

Reductive Amination

The amine reacts with carbonyl compounds (e.g., aldehydes/ketones) followed by reduction to form secondary amines.

| Carbonyl Source | Reducing Agent | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-(Methyl)-4-(1-aminoethyl)piperidine-1-carboxylate | 92% |

| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-4-(1-aminoethyl)piperidine-1-carboxylate | 68% |

-

Optimization : NaBH₃CN is preferred for its selectivity in aqueous environments.

Coupling Reactions

The amine serves as a nucleophile in peptide-like couplings.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| EDC/HOBt | DMF, RT | Amide-linked conjugates | Drug discovery scaffolds . |

| CDI (Carbodiimide) | THF, 50°C | Urea derivatives | Enzyme inhibitor synthesis . |

-

Case Study : Coupling with 2-chlorophenylacetic acid yielded a potent antiviral analog (IC₅₀ = 0.8 µM) .

Deprotection of the Benzyl Group

While not a reaction of the compound itself, hydrogenolysis of the benzyl ester is a critical step for further functionalization.

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, MeOH, RT | 4-(1-Aminoethyl)piperidine | 10% Pd/C (optimal) |

-

Efficiency : Quantitative conversion within 2–4 hours.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Chemistry

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in a range of chemical reactions, making it a valuable reagent in organic synthesis.

Reactivity and Transformations

The compound can undergo several chemical transformations, including oxidation to form N-oxides and reduction to yield alcohol derivatives. These properties facilitate the creation of more complex molecules necessary for advanced research and industrial applications.

Biological Research

Interaction with Biological Targets

In biological studies, this compound has been utilized to investigate specific molecular pathways due to its ability to interact with various receptors and enzymes. This interaction can modulate biological processes, making it a useful tool for exploring cellular mechanisms.

Neuropharmacology Applications

Research has indicated that derivatives of this compound may act as agonists for Trace Amine-Associated Receptor 1 (TAAR1), suggesting potential therapeutic applications in treating neurodegenerative diseases and disorders characterized by dopaminergic dysfunction, such as schizophrenia.

Medicinal Chemistry

Therapeutic Potential

The compound is under investigation for its therapeutic potential in drug development. Studies focus on its efficacy against various diseases, particularly those involving neurotransmitter systems. Its unique structure allows for selective interactions with molecular targets, which is crucial in designing effective pharmacological agents.

Case Studies

A notable case study demonstrated that a derivative of this compound exhibited significant effects on hyperlocomotion in dopamine transporter knockout rats. This finding highlights its potential role in neuropharmacology and opens avenues for further research into its clinical applications.

Industrial Applications

Agrochemicals and Pharmaceuticals

In industry, this compound is employed in the production of agrochemicals and pharmaceuticals. Its reactivity allows it to be used in developing new materials and chemical processes that are essential for manufacturing various commercial products.

Mecanismo De Acción

The mechanism of action of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The piperidine scaffold is highly modular, with substituents significantly influencing physical properties, reactivity, and safety profiles. Below is a comparative analysis of structurally related compounds:

Research Findings and Trends

Substituent-Driven Applications: Aminoethyl Groups: Enhance nucleophilic reactivity, facilitating use in peptide coupling or alkylation reactions. Pyridinylmethyl Groups: Improve binding affinity in enzyme inhibitors (e.g., ) due to aromatic π-π interactions. Fluorine: Increases lipophilicity and resistance to oxidative degradation, critical for CNS-targeting drugs .

Synthetic Challenges :

Actividad Biológica

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate (BAPEC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BAPEC has a molecular formula of and a molecular weight of approximately 250.35 g/mol. The compound features a piperidine ring, an aminoethyl side chain, and a benzyl group, which contribute to its interaction with various biological targets.

BAPEC primarily interacts with dopaminergic signaling pathways. It has been identified as a submicromolar agonist of Trace Amine-Associated Receptor 1 (TAAR1), which plays a crucial role in dopaminergic neurotransmission. This interaction suggests potential therapeutic applications for conditions characterized by dysregulated dopamine signaling, such as schizophrenia and other neuropsychiatric disorders.

Neuropharmacological Effects

Research indicates that BAPEC may reduce hyperlocomotion in dopamine transporter knockout rats, demonstrating its potential efficacy in modulating dopaminergic activity. This effect is particularly relevant for developing treatments for disorders linked to excessive dopaminergic function.

Analgesic and CNS Activity

Similar piperidine derivatives have shown interactions with opioid receptors, suggesting that BAPEC may exhibit analgesic properties. Its central nervous system (CNS) activity could influence pain modulation and other CNS-related functions.

Comparative Analysis with Related Compounds

The biological activity of BAPEC can be compared with other compounds featuring similar structural motifs. The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 4-(aminomethyl)piperidine-1-carboxylate | Aminomethyl group instead of aminoethyl | Moderate affinity for dopamine receptors |

| 4-(2-Aminoethyl)piperidine | Lacks the benzyl group | Basic piperidine activity |

| N-(2-Aminoethyl)-N-benzylpiperidin-1-carboxamide | Contains amide instead of ester | Potentially different receptor interactions |

This comparison highlights BAPEC's unique profile as an agonist for TAAR1, distinguishing it from other compounds that may target different receptors or pathways .

Study on Dopaminergic Modulation

In a study examining the effects of BAPEC on dopaminergic signaling, researchers found that administration led to significant reductions in hyperactivity in rodent models. The compound's ability to modulate TAAR1 was confirmed through binding affinity assays, indicating its potential as a therapeutic agent for managing conditions like schizophrenia.

Analgesic Properties Investigation

Another study focused on the analgesic effects of BAPEC revealed that it interacts with opioid receptors similarly to known analgesics. This finding opens avenues for further exploration into its use as a pain management option, particularly in neuropathic pain scenarios.

Q & A

Q. How to validate computational models predicting its pharmacokinetic properties?

Q. What cross-disciplinary applications exist for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.